(2R,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid (2R,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13766766
InChI: InChI=1S/C6H8F3NO2/c7-6(8,9)4-3(5(11)12)1-2-10-4/h3-4,10H,1-2H2,(H,11,12)/t3-,4-/m1/s1
SMILES: C1CNC(C1C(=O)O)C(F)(F)F
Molecular Formula: C6H8F3NO2
Molecular Weight: 183.13 g/mol

(2R,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC13766766

Molecular Formula: C6H8F3NO2

Molecular Weight: 183.13 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid -

Specification

Molecular Formula C6H8F3NO2
Molecular Weight 183.13 g/mol
IUPAC Name (2R,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C6H8F3NO2/c7-6(8,9)4-3(5(11)12)1-2-10-4/h3-4,10H,1-2H2,(H,11,12)/t3-,4-/m1/s1
Standard InChI Key ZNSRLKAYJUJFGW-QWWZWVQMSA-N
Isomeric SMILES C1CN[C@H]([C@@H]1C(=O)O)C(F)(F)F
SMILES C1CNC(C1C(=O)O)C(F)(F)F
Canonical SMILES C1CNC(C1C(=O)O)C(F)(F)F

Introduction

(2R,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a chiral compound that features a unique trifluoromethyl group attached to a pyrrolidine ring structure. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development and as a building block in organic synthesis. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which can affect its interactions with biological targets, making it a valuable candidate for studying enzyme kinetics and metabolic pathways.

Synthesis Methods

The synthesis of (2R,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid can be achieved through several methods, often involving the use of readily available starting materials. These methods typically require careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure high yields and selectivity for the desired stereochemistry. Techniques like NMR spectroscopy and mass spectrometry are commonly employed for characterization and confirmation of the product.

Biological Activity and Applications

Research indicates that (2R,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid exhibits notable biological activities, making it a potential chiral building block in drug development. The trifluoromethyl group may enhance its binding affinity to proteins or enzymes, influencing metabolic pathways or enzyme kinetics. Interaction studies involving this compound often focus on its binding affinities with enzymes or receptors, which are crucial for understanding how modifications to the compound's structure affect its biological activity.

Comparison with Similar Compounds

Several compounds share structural similarities with (2R,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid. These include:

Compound NameStructureKey Features
(2S,3S)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acidSimilar backbone but different stereochemistryEnantiomer with potentially different biological activity
ProlinePyrrolidine ring with a carboxylic acidNaturally occurring amino acid; lacks trifluoromethyl group
Pyrrolidine-3-carboxylic AcidSimilar structure without trifluoromethyl substitutionLacks enhanced lipophilicity from trifluoromethyl group

Research Findings and Future Directions

Studies on (2R,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid highlight its potential in medicinal chemistry, particularly in drug development. The unique trifluoromethyl group and specific stereochemistry contribute to distinct chemical reactivity and biological interactions compared to similar compounds. Further research is needed to fully explore its applications and to understand how modifications to its structure can enhance its biological activity.

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